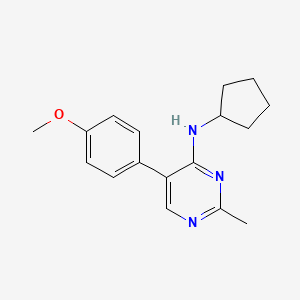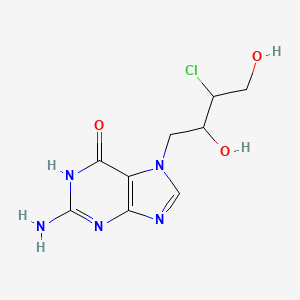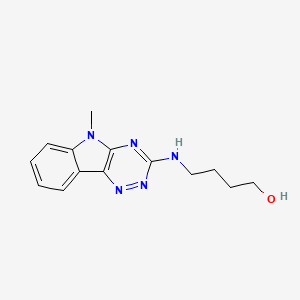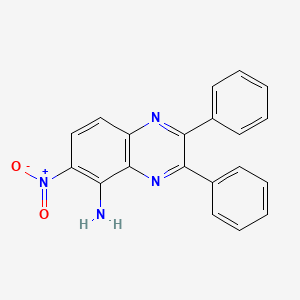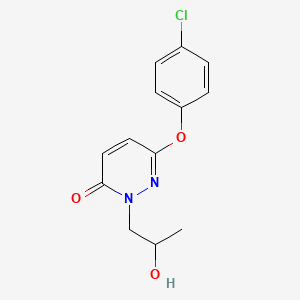
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core substituted with a hydroxypropyl group and a chlorophenoxy group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone typically involves the reaction of 4-chlorophenol with 2-bromo-1-propanol to form 2-(4-chlorophenoxy)-1-propanol. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridazinone core or the chlorophenoxy group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 2-(2-oxopropyl)-6-(4-chlorophenoxy)-3-pyridazinone or 2-(2-carboxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone.
Reduction: Reduced derivatives of the pyridazinone core or the chlorophenoxy group.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypropyl and chlorophenoxy groups may play a role in modulating the compound’s activity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxypropyl)-6-(4-methoxyphenoxy)-3-pyridazinone: Similar structure but with a methoxy group instead of a chlorine atom.
2-(2-Hydroxypropyl)-6-(4-fluorophenoxy)-3-pyridazinone: Similar structure but with a fluorine atom instead of a chlorine atom.
2-(2-Hydroxypropyl)-6-(4-bromophenoxy)-3-pyridazinone: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Propiedades
| 69024-94-8 | |
Fórmula molecular |
C13H13ClN2O3 |
Peso molecular |
280.70 g/mol |
Nombre IUPAC |
6-(4-chlorophenoxy)-2-(2-hydroxypropyl)pyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O3/c1-9(17)8-16-13(18)7-6-12(15-16)19-11-4-2-10(14)3-5-11/h2-7,9,17H,8H2,1H3 |
Clave InChI |
VZKLKIJFGVOYLR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C(=O)C=CC(=N1)OC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
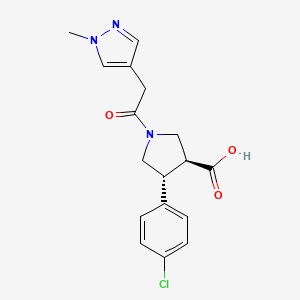

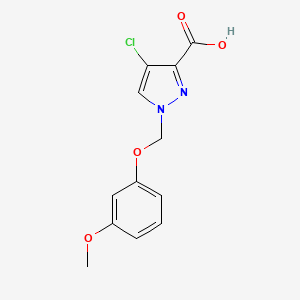

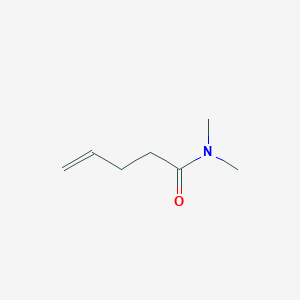
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
